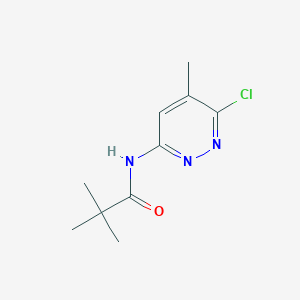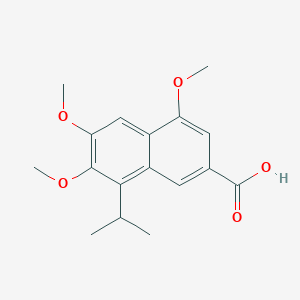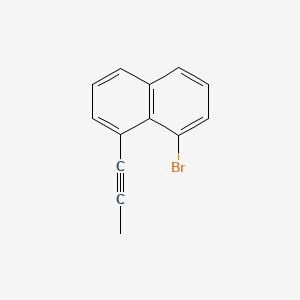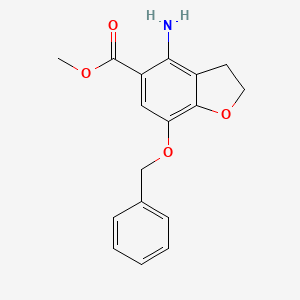
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol is a synthetic compound with the molecular formula C8H14O3S and a molecular weight of 190.26 g/mol . It is a derivative of D-ribitol, where the hydroxyl groups at positions 2 and 3 are protected by an isopropylidene group, and the hydroxyl group at position 4 is replaced by a sulfur atom. This compound is primarily used in scientific research and has shown potential in various applications, particularly in the field of medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol can be synthesized through several steps starting from D-riboseThe synthetic route typically involves the following steps :
Protection of Hydroxyl Groups: D-ribose is treated with acetone and an acid catalyst to form the isopropylidene derivative.
Introduction of Sulfur: The protected intermediate is then reacted with a sulfur-containing reagent, such as thiourea, to introduce the sulfur atom at position 4.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques .
化学反应分析
Types of Reactions
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The isopropylidene group can be removed or substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can be used to remove or substitute the isopropylidene group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Derivatives with different protecting groups.
科学研究应用
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor for the synthesis of nucleoside analogs, which have potential anticancer and antiviral activities.
Biological Studies: The compound is used to study the effects of sulfur-containing nucleosides on cellular processes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including thio-sugars and thio-nucleosides.
作用机制
The mechanism of action of 1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol involves its conversion to active nucleoside analogs. These analogs can inhibit DNA synthesis by incorporating into the DNA strand and causing chain termination. The sulfur atom in the compound enhances its stability and resistance to enzymatic degradation, making it a potent inhibitor of DNA polymerases .
相似化合物的比较
Similar Compounds
1,4-Anhydro-2,3-di-O-isopropylidene-4-thio-D-ribitol: Similar structure but with different protecting groups.
1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol: Another derivative with a different protecting group at position 5.
Uniqueness
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol is unique due to its specific isopropylidene protection and the presence of a sulfur atom at position 4. This combination of features enhances its stability and makes it a valuable intermediate for the synthesis of biologically active nucleoside analogs .
属性
分子式 |
C8H14O3S |
|---|---|
分子量 |
190.26 g/mol |
IUPAC 名称 |
[(3aR,4S,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methanol |
InChI |
InChI=1S/C8H14O3S/c1-8(2)10-5-4-12-6(3-9)7(5)11-8/h5-7,9H,3-4H2,1-2H3/t5-,6+,7-/m1/s1 |
InChI 键 |
YCABSTBYVZTCQI-DSYKOEDSSA-N |
手性 SMILES |
CC1(O[C@@H]2CS[C@H]([C@@H]2O1)CO)C |
规范 SMILES |
CC1(OC2CSC(C2O1)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1R)-2-[1-[3-[2-[2-[2-[2-[3-[2-[3-[[1-[(2S)-2-[1-[4-[5-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-amino-5-methoxybenzoyl]-4-methylidenepyrrolidin-2-yl]-1,3-oxazolidine-3-carbonyl]oxy-2-methylpropan-2-yl]disulfanyl]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13925939.png)

![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925967.png)

![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)



